![molecular formula C22H29NO B4111149 1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine](/img/structure/B4111149.png)
1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine
説明
1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine, also known as PF-00356231, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of acetylcholinesterase inhibitors and has been found to exhibit promising results in treating various neurological disorders.
作用機序
1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme and preventing the breakdown of acetylcholine, a neurotransmitter that is responsible for cognitive function. This leads to an increase in the concentration of acetylcholine in the brain, which results in improved cognitive function. Additionally, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animal models. It has been found to improve cognitive function, reduce oxidative stress and inflammation in the brain, and exhibit neuroprotective effects. Additionally, this compound has been found to exhibit a favorable pharmacokinetic profile, which makes it an attractive candidate for further clinical development.
実験室実験の利点と制限
The advantages of using 1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine in lab experiments include its potent acetylcholinesterase inhibitory activity, neuroprotective effects, and favorable pharmacokinetic profile. However, the limitations of using this compound in lab experiments include its high cost of synthesis and limited availability.
将来の方向性
The future directions for 1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine include further preclinical and clinical development for its potential therapeutic applications in treating neurological disorders. Additionally, the development of more efficient and cost-effective synthesis methods for this compound would increase its availability for research purposes. Furthermore, the investigation of the structure-activity relationship of this compound would provide insights into the development of more potent and selective acetylcholinesterase inhibitors. Finally, the investigation of the potential side effects of this compound would be important for its safe and effective clinical use.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications in treating various neurological disorders. Its potent acetylcholinesterase inhibitory activity, neuroprotective effects, and favorable pharmacokinetic profile make it an attractive candidate for further preclinical and clinical development. The investigation of its structure-activity relationship, potential side effects, and development of more efficient synthesis methods would be important for its safe and effective clinical use.
科学的研究の応用
1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to exhibit potent acetylcholinesterase inhibitory activity, which is responsible for the improvement in cognitive function observed in these diseases. Additionally, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
2-(3-phenyl-1-adamantyl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO/c24-20(23-8-4-5-9-23)15-21-11-17-10-18(12-21)14-22(13-17,16-21)19-6-2-1-3-7-19/h1-3,6-7,17-18H,4-5,8-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJKTNJDPKPCSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-amino-4-(4-hydroxy-3-nitrophenyl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111067.png)

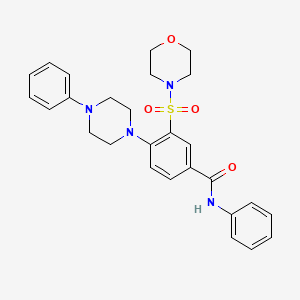
![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4111088.png)
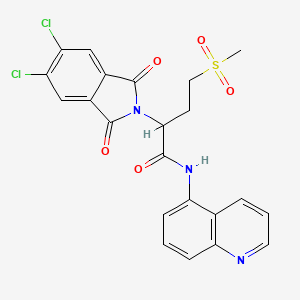
![N-[4-iodo-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4111112.png)
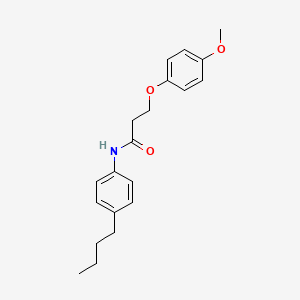

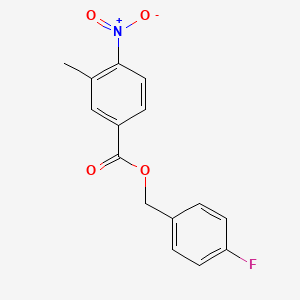
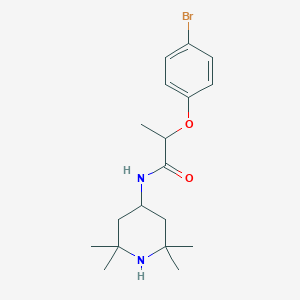
![2-(4-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)-N-cyclohexylacetamide](/img/structure/B4111141.png)
![ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4111164.png)
![4-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4111169.png)
![2-(2,4-dichlorophenoxy)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B4111180.png)
